Adenosine 5'-monophosphoramidate sodium salt

Description

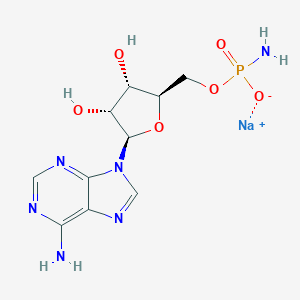

Adenosine 5'-monophosphoramidate sodium salt (CAS 102029-68-5) is a nucleotide derivative characterized by a phosphoramidate group (-PO₃NH₂) replacing the typical phosphate group in adenosine 5'-monophosphate (AMP). Its molecular formula is C₁₀H₁₄N₆NaO₆P, with a molecular weight of 368.22 g/mol . This compound is primarily used as an intermediate in nucleotide synthesis and exhibits unique biochemical properties, such as modulating cyclic adenosine monophosphate (cAMP) accumulation in cellular signaling pathways . Its stability and solubility in dimethyl sulfoxide (DMSO, ≥67.89 mM) and requirement for storage at -20°C under nitrogen highlight its sensitivity to environmental conditions .

Properties

IUPAC Name |

sodium;amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N6O6P.Na/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20;/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRHXZAMLVPXPL-MCDZGGTQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N)[O-])O)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6NaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635544 | |

| Record name | Sodium 5'-O-(aminophosphinato)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-68-5 | |

| Record name | Sodium 5'-O-(aminophosphinato)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphorimidazolide Intermediate Approach

The 5'-phosphorimidazolide of adenosine (ImpA) serves as a pivotal intermediate for synthesizing adenosine 5'-monophosphoramidate. In the presence of Na⁺-montmorillonite clay, ImpA undergoes condensation with ammonia or ammonium salts to form the phosphoramidate linkage. The montmorillonite acts as a catalyst, enhancing reaction rates by 1000-fold compared to aqueous solutions. Key steps include:

-

Activation of Adenosine : Adenosine is treated with imidazole and phosphorus oxychloride to form ImpA.

-

Amidation Reaction : ImpA reacts with aqueous ammonia under mild alkaline conditions (pH 8, 25°C), yielding adenosine 5'-monophosphoramidate.

-

Sodium Salt Formation : The product is neutralized with sodium hydroxide and purified via ion-exchange chromatography.

This method achieves a 75–85% yield for the amidation step, with montmorillonite increasing the rate constant to 0.42 M⁻¹s⁻¹ . Hydrolysis of ImpA is minimized by maintaining low temperatures (4°C) and short reaction times (<2 hours).

Phosphoramidate Coupling via Carbodiimide Reagents

Carbodiimide-mediated coupling offers an alternative route by activating the phosphate group of adenosine 5'-monophosphate (AMP) for amidation. A representative protocol involves:

-

Activation of AMP : AMP is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dimethylformamide (DMF) to form a reactive intermediate.

-

Ammonolysis : The activated intermediate reacts with ammonium chloride, yielding adenosine 5'-monophosphoramidate.

-

Salt Exchange : Sodium bicarbonate is added to convert the product into its sodium salt.

This method produces 60–70% yields , with side products such as symmetric phosphoric anhydrides minimized by using excess ammonium chloride.

Enzymatic and Biocatalytic Approaches

ATP-Dependent Phosphotransferase Systems

Adenosine 5'-monophosphoramidate can be synthesized enzymatically using ATP-dependent kinases. For example, adenylate kinase catalyzes the transfer of a phosphate group from ATP to adenosine, followed by amidation via glutamine synthetase. Key parameters include:

-

pH Optimization : Reactions are conducted at pH 7.4 to maintain enzyme activity.

-

Cofactor Requirements : Mg²⁺ (10 mM) is essential for ATP binding and catalysis.

Enzymatic methods achieve 50–60% yields but require stringent purification to remove nucleotide triphosphates and proteins.

Solid-Phase and Prodrug Synthesis Strategies

Phosphoramidite Chemistry

Solid-phase synthesis enables scalable production of adenosine 5'-monophosphoramidate sodium salt. The protocol involves:

-

Protecting Group Installation : Adenosine’s 2'- and 3'-hydroxyls are protected with tert-butyldimethylsilyl (TBDMS) groups.

-

Phosphitylation : The 5'-hydroxyl is reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to form a phosphoramidite intermediate.

-

Oxidation and Deprotection : The intermediate is oxidized with iodine/water, followed by deprotection with tetrabutylammonium fluoride (TBAF).

This method achieves 80–85% purity after HPLC purification, with yields of 65–75% .

Prodrug Activation Pathways

Phosphoramidate prodrugs, such as those used in antiviral therapies, employ protective groups that are cleaved in vivo. For example, a p-nitrophenolate ethyl alaninate prodrug of adenosine 5'-monophosphoramidate was synthesized via:

-

Coupling Reaction : Adenosine reacts with p-nitrophenyl (PnP) phosphoramidate in the presence of 1H-tetrazole.

-

Sodium Salt Formation : The product is treated with sodium methoxide to remove protective groups.

X-ray crystallography confirmed the Sₚ configuration of the phosphoramidate moiety, critical for biological activity.

Purification and Characterization

Chromatographic Techniques

-

Ion-Exchange Chromatography : DEAE-Sephadex columns separate the sodium salt from unreacted AMP and byproducts. Elution with a linear NaCl gradient (0.1–0.5 M) achieves >95% purity .

-

Reverse-Phase HPLC : C18 columns with acetonitrile/water mobile phases resolve phosphoramidate isomers, with retention times of 12–14 minutes .

Spectroscopic Analysis

-

³¹P NMR : A singlet at δ 3.5 ppm confirms phosphoramidate formation, distinct from AMP (δ 0.5 ppm).

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 391.19 (C₁₀H₁₂N₅Na₂O₇P).

Comparative Evaluation of Methods

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-monophosphoramidate sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product but often include specific temperatures, pH levels, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield adenosine 5’-monophosphate, while substitution reactions may produce various adenosine derivatives .

Scientific Research Applications

Biochemical Applications

Substrate for Enzymes

AMP-amidate serves as a substrate for various metabolic enzymes. It is involved in the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. By activating AMPK, AMP-amidate can influence metabolic pathways, promoting glucose uptake and fatty acid oxidation, which are vital for maintaining energy balance in cells .

Prodrug Strategy

As part of the ProTide class of modifications, AMP-amidate can bypass the often rate-limiting step of 5'-monophosphorylation during the metabolism of nucleoside drugs into their active forms. This characteristic enhances the bioavailability and efficacy of antiviral nucleosides, making it a promising candidate in drug development .

Pharmacological Applications

Antiviral Properties

Research has demonstrated that phosphoramidate prodrugs, including those derived from AMP, exhibit significant antiviral activity. For instance, a study showed that a compound structurally related to AMP-amidate effectively inhibited West Nile Virus (WNV) and Zika Virus (ZIKV) in cell cultures. The prodrug mechanism allowed for increased intracellular levels of active metabolites compared to traditional nucleoside treatments .

Immune Modulation

AMP-amidate has been shown to affect immune functions positively. Studies indicate that it can reverse malnutrition-induced immunosuppression and enhance T-cell maturation and function. This property makes it valuable in therapeutic strategies aimed at boosting immune responses in immunocompromised patients .

Case Studies

Mechanism of Action

The mechanism of action of adenosine 5’-monophosphoramidate sodium salt involves its role as a nucleotide analog. It can interact with various enzymes and receptors involved in nucleotide metabolism. The compound can modulate the activity of enzymes such as kinases and phosphatases, influencing cellular processes like DNA replication and repair .

Comparison with Similar Compounds

Adenosine 5'-Monophosphate (AMP) Sodium Salt

- Structure : AMP (CAS 13474-03-8) contains a phosphate group (-PO₄³⁻) instead of phosphoramidate. Molecular formula: C₁₀H₁₃N₅NaO₇P ; molecular weight: 369.20 g/mol .

- Biological Role: Central to energy metabolism (ATP/ADP/AMP cycle).

- Applications: Used in biochemical assays for energy transfer studies. Requires storage at room temperature, contrasting with the stringent -20°C storage of adenosine 5'-monophosphoramidate .

Remdesivir (GS-5734)

- Structure: A monophosphoramidate prodrug of an adenosine analog (C-nucleoside). The phosphoramidate moiety facilitates intracellular delivery and conversion to the active triphosphate form .

- Biological Role : Broad-spectrum antiviral activity against RNA viruses (e.g., SARS-CoV-2, Ebola). Its triphosphate form inhibits viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination .

- Key Difference: Unlike adenosine 5'-monophosphoramidate, Remdesivir’s prodrug design minimizes off-target effects on memory T cells at lower doses, while high doses show selective toxicity .

Adenosine 5'-Phosphosulfate

- Structure: Features a sulfate group (-SO₄) instead of phosphoramidate. Enzymatically converted to adenosine 5'-monophosphoramidate in organisms like Chlorella .

- Biological Role: Involved in sulfur metabolism. Lacks the cAMP-modulating activity observed in adenosine 5'-monophosphoramidate .

AMP-PNP (Non-Hydrolyzable ATP Analog)

- Structure: A non-hydrolyzable ATP analog with a β,γ-imido group. Molecular weight: 605.2 g/mol.

- Biological Role: Used to study ATP-dependent processes. Unlike adenosine 5'-monophosphoramidate, its inhibitory potency is unaffected by pyrophosphate (PPi), indicating distinct binding mechanisms .

Key Data Tables

Table 1: Structural and Functional Comparison

Table 2: Enzymatic and Pharmacological Profiles

Research Findings and Implications

- Mechanistic Insights: Adenosine 5'-monophosphoramidate’s phosphoramidate group enhances resistance to phosphatase degradation compared to AMP, making it a stable intermediate in nucleotide synthesis .

- Therapeutic Contrasts: While Remdesivir leverages phosphoramidate chemistry for antiviral efficacy, adenosine 5'-monophosphoramidate lacks direct antiviral use but serves as a critical biochemical tool .

- Enzymatic Selectivity : The compound’s inhibition of Uba5 enzyme is less potent than AMP but demonstrates PPi-dependent enhancement, contrasting with ATP analogs like AMP-PNP .

Biological Activity

Adenosine 5'-monophosphoramidate sodium salt (AMP-amidate) is a nucleotide derivative with significant biological activity, particularly in the fields of immunology and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Chemical Formula : C10H14N6NaO6P

- Molecular Weight : 368.22 g/mol

- CAS Number : 102029-68-5

AMP-amidate serves as an intermediate in nucleotide synthesis and is utilized in various biochemical assays and therapeutic applications.

AMP-amidate primarily targets immune cells, influencing several biological processes:

- Immune Function Enhancement : It enhances T-cell maturation and function, improves natural killer (NK) cell activity, and reverses malnutrition-induced immunosuppression. These effects contribute to improved resistance against infections from pathogens such as Staphylococcus aureus and Candida albicans .

- Cyclic AMP Accumulation : The compound modulates cellular responses by affecting cyclic AMP levels, which plays a critical role in various signaling pathways .

Biochemical Pathways

AMP-amidate interacts with multiple enzymes and proteins, influencing metabolic pathways essential for nucleotide metabolism. It is known to enhance the activity of certain kinases involved in cellular signaling .

Case Studies

- Immunological Response : A study demonstrated that dietary supplementation with nucleotides like AMP-amidate normalized immune responses in mice fed a nucleotide-free diet. This normalization was evidenced by enhanced antibody production and T-cell function .

- Therapeutic Potential in Viral Infections : Research has indicated that AMP-amidate may inhibit RNA-dependent viral replication, showing promise as a therapeutic agent against hepatitis C virus (HCV) by targeting the NS5B polymerase .

- Cancer Treatment Applications : Preliminary studies suggest that AMP-amidate may enhance the efficacy of certain chemotherapeutic agents by modulating immune responses, potentially improving patient outcomes in cancer therapies .

Data Table: Summary of Biological Activities

| Activity Type | Effect | References |

|---|---|---|

| Immune Enhancement | Increased T-cell function | , |

| Antiviral Activity | Inhibition of HCV replication | |

| Cancer Therapy Support | Enhanced efficacy of chemotherapeutics | , |

Pharmacokinetics

The pharmacokinetic profile of AMP-amidate indicates it is rapidly absorbed and metabolized within biological systems. Its effects on cellular metabolism are dose-dependent, with optimal concentrations enhancing immune responses without causing toxicity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing adenosine 5'-monophosphoramidate sodium salt, and how is purity validated?

- Methodological Answer : Synthesis typically involves phosphoramidate chemistry, where adenosine 5'-monophosphate reacts with an amine derivative under controlled pH (6.5–7.5) using carbodiimide coupling agents. Post-synthesis, purity is validated via reversed-phase HPLC with UV detection at 260 nm (adenine-specific absorbance) or hydrophilic interaction liquid chromatography (HILIC) paired with mass spectrometry (LC-MS) for structural confirmation . Quantification can utilize enzymatic assays with kinases or phosphatases that selectively hydrolyze the phosphoramidate bond .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : P NMR identifies the phosphoramidate moiety (chemical shift δ ~10–12 ppm), while H NMR resolves ribose and adenine protons.

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (exact mass: 368.0532 Da for free acid form) .

- Elemental analysis : Validates sodium content (e.g., via ICP-MS) to ensure correct salt stoichiometry .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store lyophilized powder at –20°C in anhydrous conditions to prevent hydrolysis. For aqueous solutions, use 5 mM Tris-HCl (pH 7.4) and avoid repeated freeze-thaw cycles. Stability tests under varying temperatures (4°C, –20°C) should be monitored via HPLC to detect degradation products like adenosine 5'-monophosphate .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzyme inhibition studies involving this compound?

- Methodological Answer : Contradictions in IC values may arise from buffer composition (e.g., Tris vs. HEPES) or cation interference (e.g., Mg competes with sodium). Standardize assays using sodium-free buffers when testing sodium salts, and validate results with isotope-labeled analogs (e.g., N-labeled adenosine derivatives) to track binding specificity . Parallel experiments with adenosine 5'-diphosphate (ADP) or ATP controls can clarify off-target effects .

Q. What experimental designs are optimal for studying its role in nucleotide synthesis pathways?

- Methodological Answer : Use P-radiolabeled adenosine 5'-monophosphoramidate to trace incorporation into nascent DNA/RNA via autoradiography or scintillation counting. For non-radioactive tracking, stable isotope-labeled analogs (e.g., C/N) paired with LC-MS/MS enable quantification of metabolic flux in cell lysates . Knockdown models (e.g., siRNA targeting nucleotide kinases) can isolate its contribution to purine salvage pathways .

Q. How does this compound influence cyclic AMP (cAMP) accumulation, and how is this measured?

- Methodological Answer : The compound competes with endogenous cAMP for phosphodiesterase binding, increasing intracellular cAMP. Quantify cAMP via competitive ELISA using acetylated lysates or a luciferase-based reporter system (e.g., GloSensor™). Dose-response curves (0.1–100 μM) should include forskolin (adenylate cyclase activator) as a positive control .

Q. What strategies mitigate impurities from incomplete phosphoramidate bond formation during synthesis?

- Methodological Answer : Impurities (e.g., unreacted adenosine 5'-monophosphate) are minimized by optimizing reaction time (12–24 hr) and stoichiometric amine:phosphate ratios (2:1). Post-synthesis, ion-exchange chromatography (e.g., DEAE-Sephadex) effectively separates charged byproducts. Purity thresholds (>95%) should be confirmed via dual-detection HPLC (UV + charged aerosol detection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.